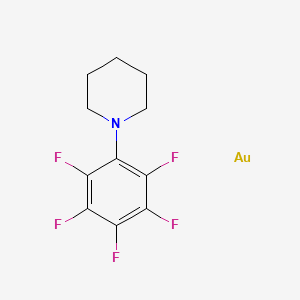
Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine is a compound that combines the unique properties of gold with the structural characteristics of a pentafluorophenyl group and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine typically involves the reaction of a gold precursor with 1-(2,3,4,5,6-pentafluorophenyl)piperidine. One common method is the reaction of [Au(C6F5)(SC4H8)] with piperidine, yielding the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and may require specific temperatures and reaction times to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of any by-products.
Análisis De Reacciones Químicas
Types of Reactions
Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coordination Reactions: The gold center can coordinate with various ligands, forming complexes with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and various ligands for coordination reactions. Reaction conditions can vary widely depending on the desired outcome but often involve solvents like dichloromethane and specific temperature controls.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the pentafluorophenyl ring, while coordination reactions can produce a variety of gold complexes.
Aplicaciones Científicas De Investigación
Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine has several scientific research applications:
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: The compound’s potential biological activity is of interest for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine exerts its effects depends on its application:
Catalysis: In catalytic applications, the gold center can facilitate various chemical reactions by stabilizing transition states and intermediates.
Biological Activity: If used in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I): Another gold compound with a pentafluorophenyl group, used in similar applications.
N-coordinated pentafluorophenyl gold complexes: These compounds share structural similarities and are used in catalysis and materials science.
Uniqueness
Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine is unique due to the combination of the pentafluorophenyl group and the piperidine ring, which imparts specific chemical and physical properties
Propiedades
Número CAS |
653599-29-2 |
|---|---|
Fórmula molecular |
C11H10AuF5N |
Peso molecular |
448.16 g/mol |
Nombre IUPAC |
gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine |
InChI |
InChI=1S/C11H10F5N.Au/c12-6-7(13)9(15)11(10(16)8(6)14)17-4-2-1-3-5-17;/h1-5H2; |
Clave InChI |
SUINYGWQPGOLGV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C(=C(C(=C2F)F)F)F)F.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


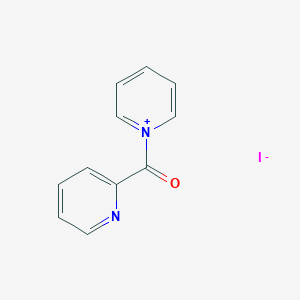
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
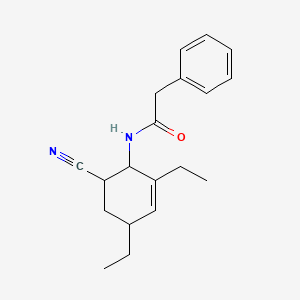
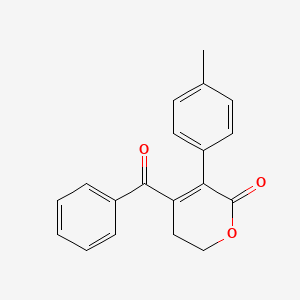
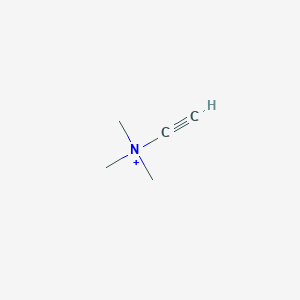
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)

